N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with a chlorobenzoyl group and a methoxybenzamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and thus affecting the production of prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway by potentially inhibiting the function of Prostaglandin G/H synthase 1 . This could lead to a decrease in the production of prostaglandins, thereby affecting inflammation and pain responses in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzoyl group and the methoxybenzamide group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.
Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional versatility make it suitable for various applications, including electronics and nanotechnology.
Comparison with Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
- N-{[2-(4-chlorobenzoyl)hydrazino]carbothioyl}-3-methylbenzamide
- 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Comparison: Compared to these similar compounds, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide stands out due to its unique substitution pattern on the benzofuran ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties. For instance, the position of the chlorobenzoyl group may affect its binding affinity to biological targets, while the methoxybenzamide group can modulate its solubility and stability.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-20-11-10-18(26-24(28)16-4-3-5-19(12-16)29-2)13-21(20)30-23(14)22(27)15-6-8-17(25)9-7-15/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWYXNFDGJPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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